Home > Products > Screening Compounds P105190 > Symmetric dimethylarginine; NG,NG'-Dimethyl-L-arginine
Symmetric dimethylarginine; NG,NG'-Dimethyl-L-arginine -

Symmetric dimethylarginine; NG,NG'-Dimethyl-L-arginine

Catalog Number: EVT-15263589
CAS Number:
Molecular Formula: C8H18N4O2
Molecular Weight: 202.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Symmetric dimethylarginine, also known as NG,NG'-Dimethyl-L-arginine, is a naturally occurring amino acid derivative that plays a significant role in various biological processes. It is structurally related to arginine and is produced through the methylation of arginine residues in proteins. Symmetric dimethylarginine is primarily recognized for its role as a biomarker in renal function and cardiovascular health, as it is excreted by the kidneys and can indicate glomerular filtration rate.

Source

Symmetric dimethylarginine is synthesized endogenously in the body through the action of protein-arginine methyltransferases, specifically protein-arginine methyltransferase 5 and protein-arginine methyltransferase 7. It can also be found in various food sources, including meat and fish, albeit in lower concentrations compared to its asymmetric counterpart, asymmetric dimethylarginine.

Classification

Symmetric dimethylarginine belongs to a class of compounds known as dimethylarginines. It is classified as an amino acid derivative and is a structural isomer of asymmetric dimethylarginine. Unlike asymmetric dimethylarginine, which acts as an inhibitor of nitric oxide synthase, symmetric dimethylarginine does not directly inhibit nitric oxide production but may compete with arginine for transport across cell membranes.

Synthesis Analysis

Methods

The synthesis of symmetric dimethylarginine occurs naturally via enzymatic methylation processes. The primary methods for synthesizing symmetric dimethylarginine include:

  1. Enzymatic Methylation: This involves the transfer of methyl groups from S-adenosylmethionine to the guanidino group of arginine residues within proteins.
  2. Chemical Synthesis: Laboratory synthesis can be achieved through various organic chemistry techniques that involve the selective methylation of arginine derivatives.

Technical Details

The enzymatic synthesis typically requires specific methyltransferases, which catalyze the reaction under physiological conditions. For example, protein-arginine methyltransferase 5 can convert L-arginine into symmetric dimethylarginine by adding two methyl groups to its nitrogen atoms.

Molecular Structure Analysis

Data

The compound exhibits two methyl groups attached to the nitrogen atoms of the guanidino group, distinguishing it from asymmetric dimethylarginine, which has one methyl group on one nitrogen atom.

Chemical Reactions Analysis

Reactions

Symmetric dimethylarginine participates in several biochemical reactions:

  1. Inhibition of Nitric Oxide Synthase: While it does not inhibit nitric oxide synthase directly, it competes with arginine for transport into cells where nitric oxide synthase operates.
  2. Renal Excretion: The compound is primarily eliminated from the body through renal pathways, making it a useful marker for assessing kidney function.

Technical Details

The elimination process involves filtration through the kidneys, where symmetric dimethylarginine levels correlate with glomerular filtration rate. Elevated levels can indicate impaired renal function or cardiovascular issues.

Mechanism of Action

Process

Symmetric dimethylarginine functions primarily by competing with L-arginine for entry into cells, thereby influencing nitric oxide production indirectly. The mechanism involves:

  1. Transport Competition: Symmetric dimethylarginine competes with L-arginine at the cationic amino acid transporter.
  2. Nitric Oxide Production: Reduced availability of L-arginine due to competition can lead to decreased nitric oxide synthesis, which plays a crucial role in vascular health.

Data

Studies have shown that increased levels of symmetric dimethylarginine are associated with cardiovascular diseases and renal dysfunctions, making it an important biomarker for these conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and alcohol
  • Melting Point: Approximately 200 °C (392 °F)

Chemical Properties

  • pH: Typically neutral in aqueous solutions
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicates that symmetric dimethylarginine exhibits properties similar to other amino acids but with unique implications for its role in health diagnostics.

Applications

Scientific Uses

Symmetric dimethylarginine has several important applications in scientific research and clinical diagnostics:

  1. Biomarker for Renal Function: Its concentration in blood serum serves as an early indicator of renal impairment or dysfunction.
  2. Cardiovascular Health Assessment: Elevated levels are linked to cardiovascular diseases, making it useful in risk assessment.
  3. Research Tool: In studies related to nitric oxide metabolism and vascular biology, symmetric dimethylarginine serves as a critical variable for understanding disease mechanisms.
Biosynthesis and Metabolic Pathways of Symmetric Dimethylarginine (SDMA)

Enzymatic Synthesis via Protein Arginine Methyltransferases (PRMTs)

Symmetric dimethylarginine (SDMA) originates from the post-translational methylation of arginine residues within proteins, a process catalyzed by a specific class of enzymes known as Protein Arginine Methyltransferases (PRMTs). Nine PRMT isoforms have been identified in humans, categorized based on their methylation products:

  • Type I PRMTs (PRMT1, 3, 4, 6, 8) catalyze the formation of asymmetric dimethylarginine (ADMA), adding two methyl groups to the same terminal guanidino nitrogen atom of arginine.
  • Type II PRMTs (PRMT5 and PRMT9) exclusively generate SDMA, methylating each of the two terminal guanidino nitrogen atoms of arginine with one methyl group [3] [6] [7].

The methylation process utilizes S-adenosylmethionine (SAM) as the universal methyl donor. PRMTs first generate monomethylarginine (MMA) intermediates. Type II PRMTs subsequently add a second methyl group to the opposite terminal nitrogen, resulting in the symmetric configuration characteristic of SDMA [3] [6]. This enzymatic reaction occurs predominantly within the nucleus during normal cellular protein turnover. SDMA remains incorporated within the protein structure until released into the cytosol upon proteolytic degradation of the methylated proteins [3] [6] [10].

PRMT5 is the primary Type II enzyme responsible for the bulk of cellular SDMA generation. Its expression and activity are widespread but show tissue-specific variations, influencing local SDMA production. Unlike ADMA, SDMA is not a direct inhibitor of nitric oxide synthase (NOS). However, its generation represents a significant branch point in the metabolism of methylated arginines, with distinct downstream consequences compared to ADMA [3] [6].

Table 1: Protein Arginine Methyltransferases (PRMTs) Involved in Dimethylarginine Synthesis

PRMT TypeKey IsoformsPrimary ProductCatalytic ActivityRole in SDMA Synthesis
Type IPRMT1, 3, 4, 6, 8ADMAAsymmetric dimethylation (both methyl groups on N^ω)Does not synthesize SDMA
Type IIPRMT5, PRMT9SDMASymmetric dimethylation (one methyl group on N^ω, one on N^ω')Primary enzymatic source of SDMA
Type IIIPRMT7MMAMonomethylationDoes not synthesize SDMA

Comparative Metabolism with Asymmetric Dimethylarginine (ADMA)

Although SDMA and ADMA are structural isomers sharing an identical molecular weight (202.25 Da) and originating from the same precursor (protein-incorporated arginine methylated by PRMTs), their metabolic fates and biological activities diverge significantly:

  • Synthesis:
  • Both are released upon proteolysis of methylated proteins.
  • ADMA is primarily generated by Type I PRMTs, while SDMA is exclusively produced by Type II PRMTs (mainly PRMT5) [3] [6] [7].

  • Metabolism and Elimination:

  • SDMA: Primarily eliminated unchanged via renal excretion. Minimal metabolism occurs, mainly via the mitochondrial enzyme Alanine-Glyoxylate Aminotransferase 2 (AGXT2), which transaminates SDMA to α-keto-δ-(N,N'-dimethylguanidino) valeric acid (DMGV). This pathway accounts for only a small fraction (<5%) of SDMA clearance under normal conditions [3] [6] [9].
  • ADMA: Undergoes significant enzymatic degradation (80-85%) by Dimethylarginine Dimethylaminohydrolase (DDAH), primarily isoforms DDAH-1 and DDAH-2, to L-citrulline and dimethylamine. A smaller portion is metabolized by AGXT2 to DMGV. Renal excretion accounts for only ~20% of ADMA elimination [3] [6] [7].
  • Consequence: Renal impairment causes a much steeper rise in plasma SDMA compared to ADMA because SDMA clearance is almost entirely dependent on kidney function. ADMA levels also increase in CKD, but this is partly due to reduced DDAH activity alongside reduced renal excretion [3] [8] [10].

  • Biological Activity:

  • ADMA: Potent competitive inhibitor of all three isoforms of Nitric Oxide Synthase (NOS), competing with the substrate L-arginine. Elevated ADMA directly reduces NO bioavailability, leading to endothelial dysfunction, vasoconstriction, increased oxidative stress (via NOS uncoupling), and promotion of atherosclerosis. It is a well-established independent risk factor for cardiovascular disease and mortality [1] [3] [6].
  • SDMA: Does not directly inhibit NOS activity. Its primary biological impact stems from:
  • Competing with L-arginine for cellular uptake: SDMA shares transport systems (CATs) with L-arginine and ADMA. High SDMA levels can indirectly limit intracellular L-arginine availability for NOS, potentially contributing to reduced NO production, especially when L-arginine transport is rate-limiting [3] [6] [16].
  • Inducing Proinflammatory Responses: SDMA has been demonstrated to stimulate reactive oxygen species (ROS) production in monocytes and endothelial cells. It activates the Nuclear Factor-kappa B (NF-κB) pathway in monocytes, leading to increased expression and release of proinflammatory cytokines like TNF-α and IL-6. This effect can be abrogated by antioxidants like N-acetylcysteine (NAC), indicating ROS dependence [10] [6].
  • Modifying Lipoproteins: SDMA can alter high-density lipoprotein (HDL), impairing its endothelial protective functions [3] [10].
  • Clinical Significance:
  • SDMA: Primarily recognized as an excellent marker of Glomerular Filtration Rate (GFR), often more sensitive than creatinine-based estimates, especially in early CKD or specific populations (e.g., extremes of muscle mass, after kidney donation). Increasingly recognized as an independent risk marker for all-cause mortality, cardiovascular events, CKD progression, and inflammation, particularly in the general population and patients with CKD [3] [6] [10]. Its proinflammatory properties likely contribute to this risk.
  • ADMA: Primarily recognized as a mediator of endothelial dysfunction and cardiovascular risk and a predictor of cardiovascular events, mortality, and CKD progression across various populations [1] [3] [6].

Table 3: Comparative Metabolism and Biological Impact of SDMA and ADMA

CharacteristicSymmetric Dimethylarginine (SDMA)Asymmetric Dimethylarginine (ADMA)
Structural RelationshipStructural isomer of ADMA (identical MW: 202.25 Da)Structural isomer of SDMA (identical MW: 202.25 Da)
PRMT SourceType II (PRMT5, PRMT9)Type I (PRMT1, 3, 4, 6, 8)
Primary Elimination RouteRenal Excretion (>95%)Enzymatic Degradation (DDAH) (80-85%) + Renal Excretion (~20%)
Key Metabolic Enzyme(s)AGXT2 (minor pathway)DDAH-1, DDAH-2 (main); AGXT2 (minor)
Direct NOS InhibitionNoYes (Competitive inhibitor of all isoforms)
Key Mechanisms of Action• Competitive inhibition of L-arginine transport (CATs)• Induction of ROS & Inflammation (NF-κB, TNF-α, IL-6)• HDL modification• Direct NOS inhibition → ↓ NO bioavailability• Endothelial dysfunction• NOS uncoupling → ↑ ROS• Promotion of atherosclerosis
Primary Clinical AssociationMarker of Renal Function (GFR)Independent risk marker for:• All-cause mortality• Cardiovascular events• CKD progression• InflammationMarker/Predictor of Cardiovascular RiskIndependent risk marker for:• All-cause/CV mortality• Cardiovascular events• Endothelial dysfunction• CKD progression
Response to DialysisEfficiently removed (Clearance ~40% per session) [3] [18]Less efficiently removed (Clearance ~23% per session) [3] [18]

Properties

Product Name

Symmetric dimethylarginine; NG,NG'-Dimethyl-L-arginine

IUPAC Name

2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid

Molecular Formula

C8H18N4O2

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)

InChI Key

HVPFXCBJHIIJGS-UHFFFAOYSA-N

Canonical SMILES

CNC(=NC)NCCCC(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.